molecular formula C17H15F3N10 B12277839 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine

3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine

Cat. No.: B12277839
M. Wt: 416.4 g/mol
InChI Key: SROLFAXEUBIBAW-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine typically involves multi-step reactions. One common approach is to start with the formation of the pyrazole ring, followed by the construction of the pyridazine and triazolopyridazine moieties. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the pyrazole and pyridazine derivatives under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new reaction mechanisms and synthetic pathways.

Biology

In biological research, 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in organic electronics and as a component in high-performance polymers.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and interference with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine
  • **3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridine

Uniqueness

The uniqueness of 3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine lies in its combination of three distinct heterocyclic rings

Properties

Molecular Formula

C17H15F3N10

Molecular Weight

416.4 g/mol

IUPAC Name

6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H15F3N10/c18-17(19,20)16-25-24-14-4-5-15(26-30(14)16)28-10-8-27(9-11-28)12-2-3-13(23-22-12)29-7-1-6-21-29/h1-7H,8-11H2

InChI Key

SROLFAXEUBIBAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NN5C(=NN=C5C(F)(F)F)C=C4

Origin of Product

United States

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